Tyrphostine 47

Vue d'ensemble

Description

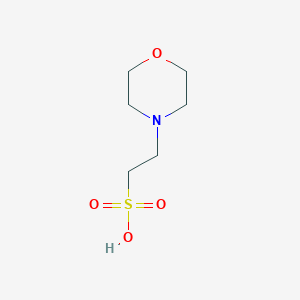

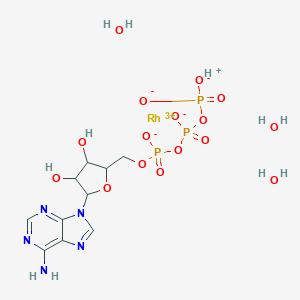

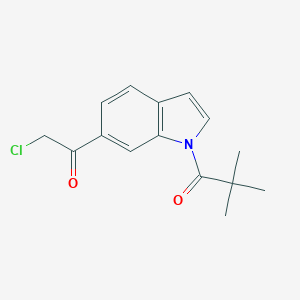

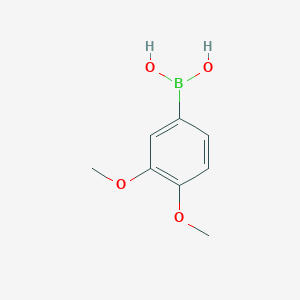

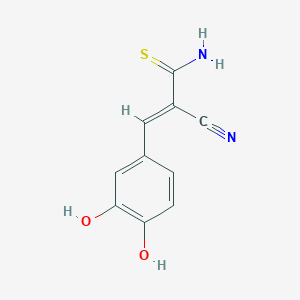

Tyrphostin A47: est un inhibiteur de faible poids moléculaire de l'activité de la kinase du récepteur du facteur de croissance épidermique. Il fait partie d'une série de composés conçus pour se lier au sous-site du substrat du domaine de la protéine tyrosine kinase . La formule moléculaire de la Tyrphostin A47 est C10H8N2O2S, et son poids moléculaire est de 220,3 .

Applications De Recherche Scientifique

Chemistry: : Tyrphostin A47 is used in various chemical assays to study its inhibitory effects on protein tyrosine kinases .

Biology: : In biological research, Tyrphostin A47 has been used to investigate the role of tyrosine phosphorylation in different cellular processes, such as the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in human T-cell lines .

Medicine: : In medical research, Tyrphostin A47 has been studied for its potential therapeutic applications in treating diseases related to abnormal tyrosine kinase activity, such as cancer .

Industry: : In the industrial sector, Tyrphostin A47 is used in the development of new drugs and therapeutic agents targeting tyrosine kinases .

Mécanisme D'action

Target of Action

The primary target of Tyrphostin 47 is the Epidermal Growth Factor Receptor (EGFR) . EGFR, also known as erbB1, is a receptor tyrosine kinase involved in the regulation of cellular homeostasis . It plays a crucial role in cell proliferation, survival, differentiation, and migration .

Mode of Action

Tyrphostin 47 was designed to bind to the substrate subsite of the protein tyrosine kinase (PTK) domain of the EGFR . By inhibiting the kinase activity of EGFR, Tyrphostin 47 prevents the phosphorylation of tyrosine residues in the intracellular domain of the receptor . This inhibition disrupts the downstream signaling pathways activated by EGFR, leading to changes in cellular processes .

Biochemical Pathways

Tyrphostin 47 affects several biochemical pathways. One of the key pathways is the cell cycle progression. It has been shown to cause a significant delay in the progression of cells through G1 and S phases of the cell cycle . This is achieved through the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex .

Pharmacokinetics

It is known that tyrphostin 47 is soluble in dmso and ethanol , which could potentially influence its absorption and distribution in the body. The stability of Tyrphostin 47 in DMSO stored frozen suggests that it may have a relatively long half-life .

Result of Action

The inhibition of EGFR by Tyrphostin 47 leads to a variety of molecular and cellular effects. For instance, it has been used to probe the role of tyrosine phosphorylation in NF-κB activation in human T-cell lines . Additionally, it has been shown to block the induction of scavenger receptor activity in rabbit and human smooth muscle cells .

Action Environment

The action, efficacy, and stability of Tyrphostin 47 can be influenced by various environmental factors. For instance, the presence of water in the solution may accelerate the hydrolysis of Tyrphostin 47 . Furthermore, the cellular environment, including the presence of other growth factors and the specific cell type, can also influence the action of Tyrphostin 47 .

Analyse Biochimique

Biochemical Properties

Tyrphostin 47 interacts with various enzymes and proteins. It has been used to probe the role of tyrosine phosphorylation in NF-κB activation in human T-cell lines . It also blocks induction of scavenger receptor activity, as mediated by various growth factors .

Cellular Effects

Tyrphostin 47 has a significant impact on various types of cells and cellular processes. It has been utilized to investigate Cl- secretion in T84 human intestinal epithelial cell monolayers and the role of cystic fibrosis transmembrane conductance regulator in this process . It also influences cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, Tyrphostin 47 exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to inhibit the kinase activity of the EGF receptor, which plays a crucial role in cell growth and differentiation .

Temporal Effects in Laboratory Settings

Tyrphostin 47 is stable for months in DMSO stored frozen . The presence of water in the solution may accelerate hydrolysis . Its long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Tyrphostin 47 vary with different dosages in animal models . For instance, it has been used to study its effects on hyperpolarization-activated cation current in porcine pacemaker cells .

Transport and Distribution

It is known that Tyrphostin 47 is soluble in DMSO and ethanol, yielding a clear, orange solution .

Subcellular Localization

It is known that Tyrphostin 47 can influence the internalization of two insulin-like growth factor receptors in rat hippocampal neurons .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: : La Tyrphostin A47 peut être synthétisée par une série de réactions chimiques impliquant la formation d'α-cyano-3,4-dihydroxythiocinnamamide . Le composé est soluble dans le diméthylsulfoxyde (DMSO) à une concentration de 50 mg/mL, ce qui donne une solution claire et orange. Il est également soluble dans l'éthanol à une concentration de 40 mM .

Méthodes de production industrielle: : Les méthodes de production industrielle de la Tyrphostin A47 impliquent des voies de synthèse similaires à la préparation en laboratoire, avec des conditions de réaction à plus grande échelle pour accommoder des quantités plus importantes. Le composé est généralement stocké à des températures comprises entre 2 et 8 °C pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions: : La Tyrphostin A47 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Elle est particulièrement connue pour son rôle dans l'inhibition de la phosphorylation de la tyrosine dans les voies de transduction du signal .

Réactifs et conditions courants: : Les réactifs courants utilisés dans les réactions impliquant la Tyrphostin A47 comprennent le DMSO et l'éthanol. Le composé est stable dans ces solvants lorsqu'il est stocké à des températures appropriées .

Principaux produits formés: : Les principaux produits formés à partir des réactions impliquant la Tyrphostin A47 dépendent des conditions de réaction et des réactifs utilisés. Par exemple, en présence de facteurs de croissance, la Tyrphostin A47 peut bloquer l'induction de l'activité des récepteurs épurateurs dans les cellules musculaires lisses .

Applications de la recherche scientifique

Chimie: : La Tyrphostin A47 est utilisée dans divers tests chimiques pour étudier ses effets inhibiteurs sur les protéines tyrosine kinases .

Biologie: : En recherche biologique, la Tyrphostin A47 a été utilisée pour étudier le rôle de la phosphorylation de la tyrosine dans différents processus cellulaires, tels que l'activation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) dans les lignées cellulaires T humaines .

Médecine: : En recherche médicale, la Tyrphostin A47 a été étudiée pour ses applications thérapeutiques potentielles dans le traitement des maladies liées à une activité anormale des tyrosine kinases, telles que le cancer .

Industrie: : Dans le secteur industriel, la Tyrphostin A47 est utilisée dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les tyrosine kinases .

Mécanisme d'action

La Tyrphostin A47 exerce ses effets en inhibant la phosphorylation de la tyrosine des protéines impliquées dans les voies de transduction du signal . Elle cible spécifiquement la kinase du récepteur du facteur de croissance épidermique, bloquant son activité et empêchant les événements de signalisation en aval qui conduisent à la prolifération et à la survie cellulaires . Cette inhibition est obtenue par la liaison de la Tyrphostin A47 au sous-site du substrat du domaine de la protéine tyrosine kinase .

Comparaison Avec Des Composés Similaires

Composés similaires: : D'autres composés similaires à la Tyrphostin A47 comprennent la Tyrphostin AG538 et d'autres membres de la famille des tyrphostins . Ces composés partagent un mécanisme d'action commun, ciblant les tyrosine kinases et inhibant leur activité.

Unicité: : La Tyrphostin A47 est unique dans son inhibition spécifique de l'activité de la kinase du récepteur du facteur de croissance épidermique, ce qui en fait un outil précieux dans la recherche axée sur cette voie de signalisation particulière .

Références

Propriétés

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHQGWOETPXKLY-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018041 | |

| Record name | Tyrphostin AG 213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122520-86-9, 118409-60-2 | |

| Record name | Tyrphostin AG 213 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122520-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrphostin 47 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin AG 213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin 47 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tyrphostin 47?

A1: Tyrphostin 47 functions as a tyrosine kinase inhibitor, primarily targeting the epidermal growth factor receptor (EGFR). [, , , , , ]

Q2: How does Tyrphostin 47 affect the activity of EGFR?

A2: Tyrphostin 47 binds to the EGFR, inhibiting its tyrosine kinase activity and preventing the subsequent phosphorylation cascade responsible for signal transduction. [, , ]

Q3: What are the downstream consequences of Tyrphostin 47's inhibitory action on tyrosine kinases?

A3: Depending on the cell type and specific tyrosine kinases involved, Tyrphostin 47 has been shown to:

- Inhibit cell proliferation [, ]

- Attenuate allergic responses in airway smooth muscle [, , ]

- Block endocytosis of Candida albicans by endothelial cells []

- Suppress growth cone collapse and neurite retraction in neuronal cells []

- Reduce vascular contraction in response to various agonists [, , , ]

- Block the parthenogenetic activation of pig oocytes []

Q4: What is the molecular formula and weight of Tyrphostin 47?

A4: The molecular formula of Tyrphostin 47 is C19H12N2O4, and its molecular weight is 332.31 g/mol. [Refer to chemical databases like PubChem or ChemSpider for structural information]

Q5: What is known about the stability of Tyrphostin 47?

A5: The research articles do not provide specific details regarding the stability of Tyrphostin 47 under various conditions.

Q6: What is the historical significance of Tyrphostin 47 in tyrosine kinase research?

A27: Tyrphostin 47 played a significant role in early research on tyrosine kinases, particularly in elucidating the involvement of these enzymes in various cellular processes. [, , , , , ] Its discovery and use as a tool compound helped advance the understanding of tyrosine kinase signaling pathways.

Q7: What are some examples of cross-disciplinary applications of Tyrphostin 47?

A7: Tyrphostin 47 has been used in research spanning diverse fields, highlighting its versatility as a tool to investigate tyrosine kinase involvement in:

- Cell Biology: Studying endocytosis, cytoskeletal reorganization, and signal transduction. [, , ]

- Immunology: Investigating mast cell activation and allergic responses. [, , ]

- Vascular Biology: Examining smooth muscle contraction and blood vessel function. [, , , , ]

- Developmental Biology: Exploring the role of EGFR in embryonic development. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.